molecular formula C17H13Cl2N5O3 B4540429 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea

Cat. No. B4540429
M. Wt: 406.2 g/mol
InChI Key: AZDGDYUMWGQJCR-UHFFFAOYSA-N
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Description

The chemical compound "N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)urea" is part of a class of compounds that have been explored for their potential in various applications due to their unique structural features and biological activities. This compound, like others in its class, contains urea as a functional group, combined with substituted pyrazole and nitrophenyl groups, which are known for their significance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to "this compound" often involves multi-step chemical reactions, starting with the formation of the pyrazole core followed by subsequent functionalization with the appropriate benzyl and nitrophenyl groups. For instance, 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity, showcasing a method that could potentially be adapted for the synthesis of the compound (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be characterized using techniques such as X-ray crystallography. Studies on similar compounds have revealed intricate details about their crystal packing, hydrogen bonding, and overall molecular conformation, which play a crucial role in their chemical reactivity and interaction with biological targets (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of "this compound" can be inferred from the functional groups present in its structure. The urea group is known for its ability to participate in hydrogen bonding, whereas the nitro and chlorobenzyl groups may undergo various substitution reactions. The pyrazole ring can engage in nucleophilic substitution reactions and act as a ligand in coordination chemistry (Portilla et al., 2007).

properties

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5O3/c18-14-6-1-11(9-15(14)19)10-23-8-7-16(22-23)21-17(25)20-12-2-4-13(5-3-12)24(26)27/h1-9H,10H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDGDYUMWGQJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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